molecular formula C13H9FN2O5S B13354177 4-[(3-Nitrobenzoyl)amino]benzenesulfonyl fluoride CAS No. 19188-67-1

4-[(3-Nitrobenzoyl)amino]benzenesulfonyl fluoride

Cat. No.: B13354177
CAS No.: 19188-67-1
M. Wt: 324.29 g/mol
InChI Key: HVWASRIXLVHBTQ-UHFFFAOYSA-N
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Description

4-(3-Nitrobenzamido)benzene-1-sulfonyl fluoride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a sulfonyl fluoride group, which is known for its stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Nitrobenzamido)benzene-1-sulfonyl fluoride typically involves the reaction of 4-(3-nitrobenzamido)benzenesulfonyl chloride with a fluoride source. One common method is the use of potassium fluoride (KF) in the presence of a phase transfer catalyst such as 18-crown-6-ether in acetonitrile . This reaction proceeds under mild conditions and yields the desired sulfonyl fluoride compound.

Industrial Production Methods

Industrial production of sulfonyl fluorides, including 4-(3-Nitrobenzamido)benzene-1-sulfonyl fluoride, often involves a one-pot synthesis from sulfonates or sulfonic acids. This method is advantageous due to its simplicity and the use of readily available reagents . The process typically involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides using mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(3-Nitrobenzamido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of sulfonamide derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitro group, to form nitroso or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Reduction: Reducing agents like hydrogen gas with a catalyst or metal hydrides.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products

    Sulfonamide Derivatives: Formed from substitution reactions.

    Amino Derivatives: Resulting from the reduction of the nitro group.

    Oxidized Derivatives: Products of oxidation reactions.

Scientific Research Applications

4-(3-Nitrobenzamido)benzene-1-sulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Nitrobenzamido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react covalently with nucleophilic amino acid residues in proteins, such as serine or cysteine. This covalent modification can inhibit the activity of enzymes by blocking their active sites . The nitro group can also participate in redox reactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Nitrobenzamido)benzene-1-sulfonyl fluoride is unique due to its combination of a nitrobenzamido group and a sulfonyl fluoride group. This combination provides a distinct reactivity profile, making it valuable for specific applications in enzyme inhibition and organic synthesis.

Properties

CAS No.

19188-67-1

Molecular Formula

C13H9FN2O5S

Molecular Weight

324.29 g/mol

IUPAC Name

4-[(3-nitrobenzoyl)amino]benzenesulfonyl fluoride

InChI

InChI=1S/C13H9FN2O5S/c14-22(20,21)12-6-4-10(5-7-12)15-13(17)9-2-1-3-11(8-9)16(18)19/h1-8H,(H,15,17)

InChI Key

HVWASRIXLVHBTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)S(=O)(=O)F

Origin of Product

United States

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